N-Lauroylalanine (CAS 52558-74-4) is a premium anionic N-acyl amino acid surfactant synthesized via the condensation of lauric acid and L-alanine. In industrial and cosmetic procurement, it is highly valued for its exceptional biocompatibility, rapid biodegradability, and robust resistance to hard water. Unlike conventional petrochemical-based surfactants, N-Lauroylalanine spontaneously self-assembles to form stable liquid crystal networks when combined with co-surfactants, enabling the formulation of soft, extrudable pastes and thickened gels. Its unique structural balance between a hydrophobic dodecanoyl chain and a hydrophilic chiral amino acid headgroup provides excellent surface tension reduction while maintaining an ultra-mild profile suitable for sensitive skin and advanced biomedical applications[1].
Substituting N-Lauroylalanine with standard anionic surfactants like Sodium Lauryl Sulfate (SLS) or closely related amino acid analogs compromises both formulation stability and mildness. SLS induces severe stratum corneum protein denaturation, disqualifying it from sensitive-skin applications. While N-lauroylsarcosine is a milder in-class alternative, its N-methylated structure eliminates the amide proton, preventing the formation of the dense intermolecular hydrogen-bonded networks required for stable liquid crystal gel formation. Conversely, substituting with N-lauroylglycine introduces a higher Krafft point due to the lack of the sterically disruptive alpha-methyl group, leading to unwanted crystallization, hardening, or phase separation of liquid formulations during cold-temperature storage [1].
The presence of an alpha-methyl group on the alanine headgroup of N-Lauroylalanine sterically disrupts the highly ordered crystalline packing typically observed in unsubstituted analogs like N-lauroylglycine. This structural modification significantly lowers the Krafft point, preventing the surfactant from crystallizing or hardening at low temperatures. Consequently, formulations utilizing Lauroyl alanine maintain a stable, extrudable liquid crystal phase during cold storage, whereas glycine-based analogs are prone to phase separation or severe viscosity spikes[1].
| Evidence Dimension | Low-temperature phase behavior and Krafft point |
| Target Compound Data | N-Lauroylalanine (Maintains soft, extrudable liquid crystal phase at low temperatures) |
| Comparator Or Baseline | N-Lauroylglycine (Higher Krafft point, prone to low-temperature crystallization) |
| Quantified Difference | Significant reduction in Krafft point, enabling stable viscosity and phase homogeneity at temperatures where glycinates precipitate. |
| Conditions | Cold storage formulation stability testing (e.g., 4°C to 10°C). |
Ensures that liquid cleansers and emulsions do not solidify or separate during winter shipping or cold storage, reducing product failure rates.
Unlike N-lauroylsarcosine, which possesses an N-methyl group that eliminates amide hydrogen bonding, N-lauroylalanine retains its amide proton. This allows it to form a robust intermolecular hydrogen-bonded network at the air/water interface. This tight interfacial packing translates to superior foam stability and the ability to form resilient liquid crystal gel networks, which are critical for stabilizing soft pastes and emulsions without relying heavily on synthetic polymeric thickeners[1].
| Evidence Dimension | Interfacial molecular packing and network formation |
| Target Compound Data | N-Lauroylalanine (Forms intermolecular H-bonds, tight interfacial packing) |
| Comparator Or Baseline | N-Lauroylsarcosine (Lacks amide H-bond donor, less tight packing) |
| Quantified Difference | Enhanced foam half-life and superior liquid crystal gel stabilization due to the presence of the amide hydrogen bond network. |
| Conditions | Air/water interface tensiometry and foam stability assays. |
Allows formulators to achieve stable, creamy foams and structured gel networks without requiring additional synthetic thickeners or stabilizers.
Conventional anionic surfactants like Sodium Lauryl Sulfate (SLS) are notorious for deeply penetrating the stratum corneum and denaturing epidermal proteins. N-Lauroylalanine, due to its biomimetic amino acid headgroup and larger molecular footprint, exhibits dramatically lower cytotoxicity and protein denaturation potential. It provides comparable critical micelle concentration (CMC) and cleansing efficacy to SLS but with an HC50 (hemolytic concentration) that is orders of magnitude higher, making it an essential precursor for hypoallergenic and infant-care formulations[1].
| Evidence Dimension | Cellular toxicity (HC50) and protein denaturation |
| Target Compound Data | N-Lauroylalanine (HC50 > 1000 µg/mL, minimal protein disruption) |
| Comparator Or Baseline | Sodium Lauryl Sulfate (HC50 < 50 µg/mL, high protein denaturation) |
| Quantified Difference | >20-fold higher concentration required to induce 50% hemolysis, indicating vastly superior mildness. |
| Conditions | In vitro erythrocyte hemolysis assay and zein protein dissolution test. |
Provides a quantifiable safety margin for sensitive-skin and pediatric formulations, allowing for high-performance cleansing without barrier damage.
Leveraging its exceptionally high HC50 and low protein denaturation relative to SLS, N-Lauroylalanine is the primary surfactant choice for infant washes and dermatological cleansers where epidermal barrier preservation is paramount [1].
Utilizing its retained amide proton for intermolecular hydrogen-bonding, this compound is procured to structure liquid crystal gels in premium cosmetic bases, providing a self-thickening mechanism that resists temperature fluctuations better than sarcosinate analogs [2].
Because of its sterically lowered Krafft point compared to glycinates, N-Lauroylalanine is strictly specified for body washes and shampoos that must remain fluid, transparent, and easily extrudable during cold-chain transport and winter storage [2].